4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chloro group at the 4th position, a 4-(4-fluorophenyl)piperazino group at the 6th position, and a methylsulfanyl group at the 2nd position of the pyrimidine ring
Preparation Methods
The synthesis of 4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyrimidine core: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Introduction of the chloro group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the 4-(4-fluorophenyl)piperazino group: This step involves the nucleophilic substitution reaction between the pyrimidine core and 4-(4-fluorophenyl)piperazine.
Introduction of the methylsulfanyl group: This is achieved through the reaction of the intermediate compound with a methylthiolating agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylthio)pyrimidine: Similar structure but with a different substituent at the 2nd position.
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(ethylsulfanyl)pyrimidine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Properties
IUPAC Name |
4-chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4S/c1-22-15-18-13(16)10-14(19-15)21-8-6-20(7-9-21)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQXBNLYHBLVGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.